2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The brominated phenyl group is then introduced via a bromination reaction, followed by the formation of the Schiff base with 5-bromo-2-hydroxybenzaldehyde. Finally, the acetylation of the amine group with 2,6-dimethylphenylacetyl chloride completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acetylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The Schiff base can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The brominated phenyl group can enhance binding affinity and specificity, while the Schiff base can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- 4-bromo-2-{[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3-acridinyl)imino]methyl}phenol
- [(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID
Uniqueness
The unique combination of a benzothiazole core, a brominated phenyl group, and a Schiff base in 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20BrN3O2S2 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O2S2/c1-14-4-3-5-15(2)23(14)28-22(30)13-31-24-27-19-8-7-18(11-21(19)32-24)26-12-16-10-17(25)6-9-20(16)29/h3-12,29H,13H2,1-2H3,(H,28,30) |
InChI Key |
RKXWYUBEDYWVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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